molecular formula C54H76N12O10 B532061 tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate CAS No. 86153-46-0

tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

Cat. No. B532061
CAS RN: 86153-46-0
M. Wt: 1053.3 g/mol
InChI Key: LIAZNMWGUZOVRC-UHFFFAOYSA-N
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Description

L 363564 is a kidney renin inhibitor.

Scientific Research Applications

Antibacterial Activity

This compound shows promise in the field of antibacterial research. Prasad (2021) details the synthesis of derivatives, including those with structures similar to the compound , for evaluating their antibacterial activity. The synthesis process involves multiple steps, including the protection of (tert-butoxycarbonyl) alanine and reactions with diazomethane and ammonium bicarbonate. The antibacterial properties of these derivatives are significant for potential applications in treating bacterial infections (Prasad, 2021).

Synthesis as an Intermediate in Drug Development

The compound serves as an important intermediate in drug synthesis. Zhang et al. (2022) demonstrate its role in the synthesis of mTOR targeted PROTAC molecule PRO1. The synthesis involves palladium-catalyzed Suzuki reactions and confirms the importance of such intermediates in the development of targeted therapeutic molecules (Zhang et al., 2022).

Neuroexcitant Analogs Synthesis

In the realm of neurology, this compound has been used in synthesizing analogs of neuroexcitants. Pajouhesh et al. (2000) describe the enantioselective synthesis of both enantiomers of a neuroexcitant compound, highlighting the role of similar tert-butyl structures in the synthesis process. This research offers insights into the synthesis of neuroactive compounds and their potential therapeutic applications (Pajouhesh et al., 2000).

Radioprotective Effects

Novel chiral nitronyl nitroxyl radicals, including those with tert-butyl structures, have been synthesized and evaluated for their radioprotective effects in biological systems. Qin et al. (2009) delve into the cytotoxic and radioprotective effects of these compounds, indicating their potential use in protecting against radiation damage (Qin et al., 2009).

properties

CAS RN

86153-46-0

Molecular Formula

C54H76N12O10

Molecular Weight

1053.3 g/mol

IUPAC Name

tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C54H76N12O10/c1-32(2)21-38(45(67)27-46(68)60-40(22-33(3)4)48(70)62-39(47(55)69)23-34-15-10-8-11-16-34)61-50(72)42(25-36-28-56-30-58-36)63-49(71)41(24-35-17-12-9-13-18-35)64-51(73)44-19-14-20-66(44)52(74)43(26-37-29-57-31-59-37)65-53(75)76-54(5,6)7/h8-13,15-18,28-33,38-45,67H,14,19-27H2,1-7H3,(H2,55,69)(H,56,58)(H,57,59)(H,60,68)(H,61,72)(H,62,70)(H,63,71)(H,64,73)(H,65,75)

InChI Key

LIAZNMWGUZOVRC-UHFFFAOYSA-N

SMILES

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

HPFHXLF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 363564;  L-363564;  L363564;  L-363,564;  L 363,564;  L363,564;  Boc-his-pro-phe-his-statine-leu-phe-NH2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

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